2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 124476-88-6
VCID: VC20826435
InChI: InChI=1S/C9H9ClN2OS/c1-5-6(2)14-9(7(5)4-11)12-8(13)3-10/h3H2,1-2H3,(H,12,13)
SMILES: CC1=C(SC(=C1C#N)NC(=O)CCl)C
Molecular Formula: C9H9ClN2OS
Molecular Weight: 228.7 g/mol

2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide

CAS No.: 124476-88-6

Cat. No.: VC20826435

Molecular Formula: C9H9ClN2OS

Molecular Weight: 228.7 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide - 124476-88-6

Specification

CAS No. 124476-88-6
Molecular Formula C9H9ClN2OS
Molecular Weight 228.7 g/mol
IUPAC Name 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
Standard InChI InChI=1S/C9H9ClN2OS/c1-5-6(2)14-9(7(5)4-11)12-8(13)3-10/h3H2,1-2H3,(H,12,13)
Standard InChI Key FIXRIQLWMBHSRM-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1C#N)NC(=O)CCl)C
Canonical SMILES CC1=C(SC(=C1C#N)NC(=O)CCl)C

Introduction

Chemical Properties and Physical Characteristics

The physical and chemical properties of 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide are influenced by its unique structural features. Based on analysis of similar compounds, we can infer several key properties.

Physical Properties

The compound likely exists as a crystalline solid at room temperature, similar to other acetamide derivatives with comparable molecular weights. While specific data for this exact compound is limited, extrapolation from similar structures suggests the following physical properties:

Table 1: Estimated Physical Properties of 2-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide

PropertyEstimated ValueBasis of Estimation
Molecular FormulaC9H9ClN2OSBased on structural analysis
Molecular WeightApproximately 228.7 g/molCalculated from molecular formula
Physical StateCrystalline solidTypical for similar acetamide derivatives
SolubilitySparingly soluble in water; Soluble in organic solvents (acetone, chloroform, DMF)Based on similar thiophene acetamides
Melting Point150-180°C (estimated range)Extrapolated from similar compounds

Chemical Reactivity

The compound exhibits reactivity patterns consistent with its functional groups:

  • The chloroacetamide moiety can undergo nucleophilic substitution reactions, with the chlorine atom serving as a leaving group.

  • The cyano group may participate in hydrolysis reactions to form carboxylic acid derivatives or reduction to form amines.

  • The thiophene ring can engage in electrophilic aromatic substitution reactions, although the presence of existing substituents may affect the reactivity and regioselectivity.

  • The amide bond may undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and carboxylic acid.

Synthesis Methods and Procedures

Synthetic Routes

The synthesis of 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide can be approached through multiple synthetic pathways, with the most common involving the reaction of 3-cyano-4,5-dimethylthiophen-2-amine with chloroacetyl chloride.

Based on synthetic procedures for similar compounds, a general two-step synthesis could involve:

  • Preparation of the thiophene derivative: Synthesis of 3-cyano-4,5-dimethylthiophene-2-amine from appropriate precursors.

  • Amide bond formation: Reaction of the amine with chloroacetyl chloride in the presence of a base to form the desired chloroacetamide product .

Table 2: Proposed Synthetic Scheme for 2-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide

StepReagentsConditionsExpected Yield
1. Formation of activated chloroacetyl chlorideChloroacetic acid, Thionyl chlorideReflux, 2-3 hours80-90%
2. Acylation reaction3-Cyano-4,5-dimethylthiophen-2-amine, Triethylamine, THF0°C to RT, 4-6 hours65-75%
3. PurificationRecrystallization from appropriate solvent-Final yield: 60-70%

This synthetic approach is similar to the method described for N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, which involves activation of a carboxylic acid with thionyl chloride followed by reaction with an aminothiophene derivative .

Optimization Strategies

To improve the synthesis of 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide, several optimization strategies can be employed:

  • Temperature control: Maintaining appropriate temperatures during the acylation step to minimize side reactions.

  • Solvent selection: Using anhydrous solvents to prevent unwanted hydrolysis of intermediates.

  • Base selection: Optimizing the base used (e.g., triethylamine, pyridine, or DIPEA) to improve yields.

  • Alternative coupling methods: Using coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of acyl chlorides.

Structural Characterization and Analysis

Analytical Methods

Comprehensive characterization of 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide requires multiple analytical techniques:

Table 3: Analytical Techniques for Structural Characterization

Analytical TechniqueExpected ResultsInformation Obtained
1H NMR SpectroscopySignals for methyl groups (δ ~2.1-2.3 ppm); CH2 of chloroacetyl group (δ ~4.0-4.2 ppm); NH of amide (δ ~9-10 ppm)Confirmation of hydrogen environments and substitution patterns
13C NMR SpectroscopySignals for methyl carbons, thiophene ring carbons, amide carbonyl, and cyano groupCarbon framework verification
IR SpectroscopyBands for N-H stretch (~3300 cm-1); C=O stretch (~1650-1700 cm-1); C≡N stretch (~2200 cm-1); C-Cl stretch (~750 cm-1)Functional group identification
Mass SpectrometryMolecular ion peak corresponding to the molecular weight; fragmentation patternMolecular weight confirmation and structural insights
X-ray CrystallographyCrystal structure showing bond lengths, angles, and molecular packingDefinitive 3D structural confirmation

Spectroscopic Profile

The spectroscopic profile of 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide would show characteristic features that distinguish it from similar compounds. The presence of the chloroacetamide group would be evident from the 1H NMR signal for the CH2 group adjacent to the chlorine atom, typically appearing at δ 4.0-4.2 ppm. The cyano group would produce a distinctive IR absorption band at approximately 2200 cm-1.

Biological Activity and Pharmacological Properties

Biological ActivityPrediction BasisPotential Mechanism
AntimicrobialStructural similarity to known antimicrobial compoundsInteraction with bacterial cell membrane or inhibition of essential bacterial enzymes
AnticancerPresence of electrophilic sites that may interact with cellular nucleophilesPossible inhibition of kinases or other enzymes involved in cell proliferation
Anti-inflammatoryStructural features similar to known anti-inflammatory agentsPotential inhibition of inflammatory mediators or signaling pathways

Structure-Activity Relationships

The biological activity of 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide would likely be influenced by several structural features:

  • The chloroacetamide group: This reactive moiety could potentially alkylate biological nucleophiles, contributing to the compound's biological effects.

  • The cyano group: This electron-withdrawing group may enhance the compound's interaction with biological targets and influence its lipophilicity.

  • The dimethyl substitution on the thiophene ring: These groups could affect the compound's lipophilicity and binding affinity to protein targets.

  • The thiophene ring: This heterocyclic structure is known to confer biological activity in numerous pharmaceutical compounds.

Studies on related compounds have shown that the biological activity can vary significantly with modifications to the substituents, highlighting the importance of structure-activity relationship studies in optimizing compounds for specific therapeutic applications.

Applications in Chemical Research and Development

Synthetic Applications

Hazard CategoryPotential ConcernRecommended Precaution
Skin ContactPotential irritation or sensitizationUse appropriate gloves and protective clothing
InhalationRespiratory irritationUse in well-ventilated area or fume hood
IngestionPotential systemic toxicityAvoid mouth pipetting; practice good laboratory hygiene
EnvironmentalLimited biodegradability of halogenated compoundsProper disposal through chemical waste streams

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